![molecular formula C11H7FN2 B1394532 (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile CAS No. 1316695-32-5](/img/structure/B1394532.png)
(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Overview
Description
(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, or (E)-3-FIA, is a synthetic, fluorinated compound with a wide range of applications in scientific research. It is a versatile compound, with a wide range of applications in fields such as organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile and related compounds is a topic of research due to their broad spectrum of biological uses. Microwave-assisted Knoevenagel condensation has been used for the stereoselective synthesis of these compounds, showcasing their potential in diverse applications (Treuer et al., 2017).
Role in Drug Intermediates
- (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile has been studied as a key intermediate in the synthesis of pharmaceuticals like fluvastatin, a drug used for cholesterol management. This highlights its importance in the pharmaceutical industry (Kalalbandi & Seetharamappa, 2013).
Catalysis and Green Chemistry
- L-Proline, an eco-friendly catalyst, has been used for the Knoevenagel condensation of indole-3-carboxyaldehydes, leading to the synthesis of (E)-3-(1H-indol-3-yl)acrylonitriles. This approach emphasizes the role of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile in green chemistry (Venkatanarayana & Dubey, 2012).
Crystallography and Molecular Structure
- Research on the crystal structure and molecular assembly of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile derivatives provides insights into their chemical properties and potential applications in various fields (Sonar et al., 2005).
Corrosion Inhibition
- Studies have explored the use of acrylonitrile derivatives, including (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, as corrosion inhibitors for metals in acidic environments. This application is significant in industrial maintenance and materials science (Fouda et al., 2013).
Antitumor Activity
- Benzimidazole derivatives related to (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile have been synthesized and evaluated for their antitumor activity, highlighting the compound's potential in cancer research (Hranjec et al., 2010).
properties
IUPAC Name |
(E)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZIHGFKKGMRNQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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